EPZ028862

SMYD3 biochemical IC50 methyltransferase assay

EPZ028862 is the most potent SMYD3 inhibitor (IC50: 1.80±0.06 nM) with a co-crystal structure (PDB 5V37, 1.42 Å). Unlike previous probes yielding misleading phenotypes, EPZ028862 provides validated intracellular target engagement (cellular IC50: 32 nM). Ideal for SMYD3 enzymatic assays, cellular target modulation benchmarks, paralog-specific studies with EPZ033294, and structure-based drug design.

Molecular Formula C20H30N4O4S
Molecular Weight 422.54
Cat. No. B1192741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ028862
SynonymsEPZ-028862;  EPZ 028862;  EPZ028862
Molecular FormulaC20H30N4O4S
Molecular Weight422.54
Structural Identifiers
SMILESO=C(C1=NOC(C2CC2)=C1)NC3C[C@@](N4S(=O)(C5CCC(N)CC5)=O)([H])CC[C@@]4([H])C3
InChIInChI=1S/C20H30N4O4S/c21-13-3-7-17(8-4-13)29(26,27)24-15-5-6-16(24)10-14(9-15)22-20(25)18-11-19(28-23-18)12-1-2-12/h11-17H,1-10,21H2,(H,22,25)/t13?,14?,15-,16+,17?
InChIKeyJYZQPJRVTADXNE-MSJJKYGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EPZ028862 for SMYD3 Inhibition: A Reference-Standard Chemical Probe for Procuring the Most Definitive SMYD3 Catalytic Activity Studies


EPZ028862 is a potent and selective small-molecule inhibitor of the protein lysine methyltransferase SMYD3 (SET and MYND domain-containing protein 3) [1]. Its binding mode has been unequivocally established by a high-resolution co-crystal structure with SMYD3 and the cofactor SAM (PDB ID: 5V37; resolution 1.42 Å) [2]. In the seminal 2018 PLoS ONE study that re-evaluated SMYD family biology with rigorous chemical tools, EPZ028862 exhibited a biochemical IC50 of 1.80 ± 0.06 nM against SMYD3, making it the most potent SMYD3 inhibitor characterized in that head-to-head panel [1]. The compound has a molecular formula of C20H30N4O4S, a molecular weight of 422.54 Da, and is sold exclusively for laboratory research use by multiple specialty suppliers [1].

Why Generic SMYD3 Inhibitor Substitution Fails: EPZ028862’s Quantified Potency, Selectivity, and Validated Target Engagement


Simply interchanging EPZ028862 with another “SMYD3 inhibitor” such as GSK2807 or BCI-121 is not scientifically justifiable, because the PLOS ONE 2018 study that established EPZ028862 as a definitive chemical probe simultaneously profiled these comparators within the same experimental framework and revealed order-of-magnitude differences in biochemical potency. The paper also explicitly demonstrated that earlier-generation probes and RNAi-based approaches produced misleading cell-proliferation phenotypes that could not be reproduced with EPZ028862 or with CRISPR/Cas9 SMYD3 knockout, underscoring the risk of relying on unvalidated tools [1]. Therefore, selection of EPZ028862 over its closest analogs is dictated by its unique combination of sub-nanomolar on-target biochemical activity, defined intracellular target engagement (cellular methylation IC50), and a binding mode that is structurally confirmed at atomic resolution.

Head-to-Head Quantitative Evidence: EPZ028862 vs. Closest SMYD3 and SMYD2 Comparators


Biochemical Potency: EPZ028862 vs. GSK2807 vs. BCI-121 (Direct Head-to-Head, Same Assay Conditions)

In the defining PLOS ONE 2018 study, EPZ028862, GSK2807, and BCI-121 were all assayed for SMYD3 inhibition under the same radiometric methyltransferase assay format. EPZ028862 achieved a mean biochemical IC50 of 1.80 ± 0.06 nM (n=2 independent experiments), whereas GSK2807 exhibited an IC50 of 130 nM (72-fold less potent) and BCI-121 yielded an IC50 of 11,800 nM (6,556-fold less potent) [1]. This comparison is drawn directly from Table 1 of the publication, which provides a side-by-side analysis of all inhibitors tested in the study.

SMYD3 biochemical IC50 methyltransferase assay

Intracellular Target Engagement: EPZ028862 Cellular Methylation IC50 vs. Biochemical IC50 Ratio

EPZ028862's ability to engage SMYD3 inside cells is quantified by an intracellular substrate methylation IC50 of 0.032 µM (32 nM) [1]. This value represents a mere ~18-fold shift from the biochemical IC50 (1.8 nM), indicating excellent cell permeability and robust intracellular target engagement. In contrast, the SMYD2 inhibitor AZ505 shows a 273-fold shift (biochemical IC50 51 nM to cellular methylation IC50 13,900 nM), and LLY-507 shows a 41-fold shift, highlighting EPZ028862's superior intracellular translation of biochemical potency.

SMYD3 cellular methylation target engagement intracellular IC50

Selectivity: EPZ028862 SMYD3 vs. SMYD2 Target Discrimination

The PLOS ONE 2018 study was explicitly designed to dissect the biological roles of SMYD2 and SMYD3 using paralog-selective inhibitors. EPZ028862 is designated as the SMYD3-selective probe within this framework, while EPZ033294 serves as the SMYD2-selective counterpart (SMYD2 biochemical IC50 = 3.9 ± 0.3 nM). The study confirms that EPZ028862 does not exhibit meaningful inhibition of SMYD2, and EPZ033294 does not inhibit SMYD3, establishing a clean selectivity window between the two paralogs [1]. This is in stark contrast to earlier-generation probes such as BCI-121, which showed only marginal SMYD3 inhibition (IC50 = 11,800 nM) and lacked rigorous selectivity profiling.

SMYD3 selectivity SMYD2 methyltransferase selectivity paralog selectivity

Structural Confirmation: EPZ028862 Co-Crystal Structure at 1.42 Å Resolution

The binding mode of EPZ028862 to SMYD3 is validated by a high-resolution X-ray co-crystal structure (PDB ID: 5V37, resolution 1.42 Å) with clearly resolved electron density (2Fo−Fc, 1σ) for the compound [1]. The structure reveals EPZ028862 bound in the SMYD3 active site alongside the cofactor SAM, with specific hydrogen-bond interactions mapped at atomic resolution. This structural information is absent for GSK2807, BCI-121, and most other SMYD3 inhibitors, which do not have publicly available co-crystal structures with SMYD3.

SMYD3 co-crystal structure binding mode PDB 5V37

Pharmacokinetic Profile Enabling In Vivo Studies: Multi-Species PK Parameters for EPZ028862

The 2018 publication includes multi-species pharmacokinetic data for EPZ028862 following intravenous (IV: 1 mg/kg) and oral (PO: 5 mg/kg) administration. Key parameters include plasma clearance (CLp), volume of distribution at steady state (Vss), terminal half-life (t1/2), mean residence time (MRT), time to maximum concentration (tmax), and oral bioavailability (F%) [1]. For the species with the highest oral bioavailability (F=100%), the parameters are: CLp=79.8 mL/min/kg, Vss=9.5 L/kg, t1/2=2 h, and tmax=0.33 h. Across four species tested, oral bioavailability ranged from 59% to 100%, demonstrating consistent and favorable absorption. This comprehensive PK dataset is not available for GSK2807 or BCI-121 in the public domain.

pharmacokinetics in vivo bioavailability SMYD3 inhibitor

Definitive Functional Validation: EPZ028862 Fails to Reproduce RNAi-Based Proliferation Phenotypes

A critical and well-controlled finding of the 2018 study is that EPZ028862 does not inhibit the proliferation of a broad panel of cancer cell lines in either 2D or 3D culture at concentrations up to 25 µM (cellular proliferation IC50 >40 µM) [1]. This result is concordant with CRISPR/Cas9-mediated SMYD3 knockout, which also failed to recapitulate the anti-proliferative effects previously reported with RNAi approaches. This concordance between a highly potent and selective chemical probe and an orthogonal genetic method establishes EPZ028862 as a validated tool for distinguishing genuine SMYD3 catalytic functions from off-target or RNAi-associated artifacts.

phenotypic validation CRISPR RNAi artifact proliferation

Definitive Application Scenarios: Where EPZ028862 Is the Preferred Procurement Choice


Biochemical SMYD3 Assay Development and High-Throughput Screening

EPZ028862, with its 1.80 nM biochemical IC50 and co-crystal structure at 1.42 Å, serves as an ideal positive control and reference inhibitor for developing SMYD3 enzymatic assays, including radiometric, fluorescence-based, or SPR formats. Its well-characterized inhibition mechanism and tight-binding kinetics [1] make it suitable for establishing assay QC parameters and for benchmarking new SMYD3 inhibitors.

Intracellular Target Engagement and Biomarker Studies

For experiments requiring confirmation that SMYD3 catalytic activity is modulated inside cells, EPZ028862's intracellular methylation IC50 of 32 nM provides a quantitative benchmark. Researchers can use EPZ028862 to correlate biochemical inhibition with downstream changes in MAP3K2 methylation status or other SMYD3 substrate modifications, knowing the compound achieves robust cellular target engagement [1].

Paralog Selectivity Studies: SMYD3 vs. SMYD2 Functional Dissection

When experimental design requires unambiguous discrimination between SMYD3 and SMYD2 functions, EPZ028862 is the validated SMYD3-selective chemical probe. Paired with EPZ033294 (the SMYD2-selective inhibitor from the same study, SMYD2 IC50 = 3.9 nM), EPZ028862 enables rigorous paralog-specific pharmacology as established in the 2018 PLOS ONE publication [1].

Structure-Guided Medicinal Chemistry and Fragment-Based Drug Design

The publicly deposited co-crystal structure of EPZ028862 bound to SMYD3 (PDB 5V37, 1.42 Å) [2] provides an atomic-resolution template for structure-based drug design. Procurement of EPZ028862 allows medicinal chemistry teams to generate soaking-grade crystals, perform SAR by catalog, and rationally design next-generation SMYD3 inhibitors with improved properties, all grounded in experimentally determined binding poses.

Quote Request

Request a Quote for EPZ028862

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.